

# Application Notes and Protocols for CellTiter-Glo® Assay with GDC-0339 Treatment

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## Compound of Interest

Compound Name: GDC-0339

Cat. No.: B8571123

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## Introduction

This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of **GDC-0339**, a pan-Pim kinase inhibitor, using the CellTiter-Glo® Luminescent Cell Viability Assay. **GDC-0339** is a potent, orally bioavailable inhibitor of Pim kinases 1, 2, and 3, which are key regulators of cell survival and proliferation pathways implicated in various cancers, particularly multiple myeloma.[1][2][3] The CellTiter-Glo® Assay is a robust, homogeneous method for quantifying cell viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.[4][5][6] The "add-mix-measure" format makes it highly suitable for high-throughput screening (HTS) of potential therapeutic compounds like **GDC-0339**. [7]

## Principles of the Methods

### CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present.[5] The assay reagent contains a proprietary, thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal.[8] This "glow-type" signal is highly stable, with a half-life generally exceeding five hours, which provides flexibility for processing multiple plates.[5][7][8] The amount of light produced is directly proportional to the amount of

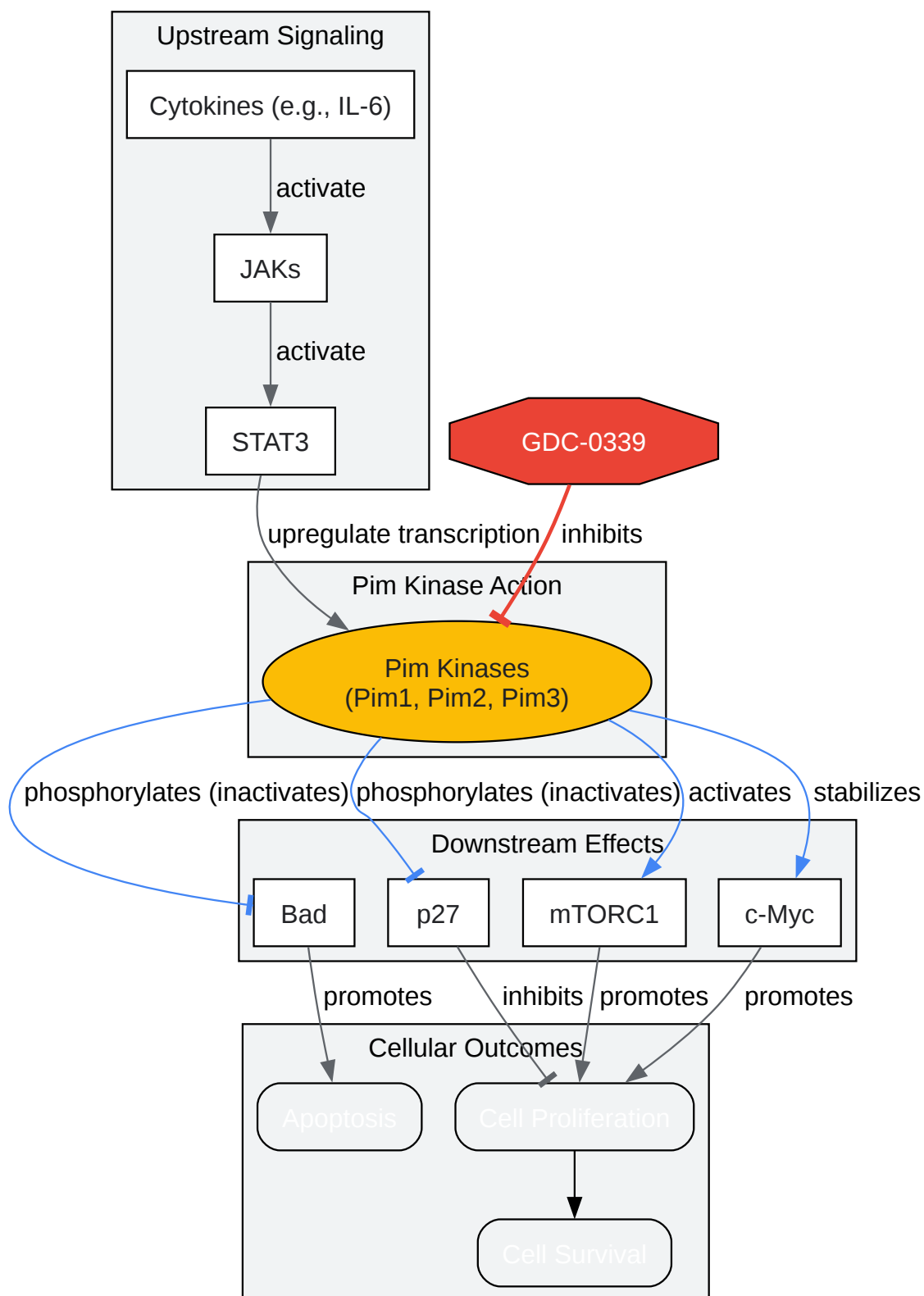
ATP, which, in turn, is directly proportional to the number of metabolically active cells in the culture.<sup>[5][6]</sup>

## GDC-0339: A Pan-Pim Kinase Inhibitor

**GDC-0339** is a potent inhibitor of all three Pim kinase isoforms (Pim1, Pim2, Pim3) with high efficacy demonstrated in multiple myeloma xenograft models.<sup>[3][9][10]</sup> Pim kinases are serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors. They play a crucial role in signaling pathways that promote cell cycle progression, inhibit apoptosis, and regulate protein translation. By inhibiting Pim kinases, **GDC-0339** disrupts these pro-survival signals, leading to decreased cell viability and proliferation.<sup>[11][12]</sup>

## GDC-0339 Signaling Pathway

Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway. Upon activation, Pim kinases phosphorylate a range of downstream substrates involved in cell survival and proliferation. **GDC-0339** acts by directly inhibiting the kinase activity, thereby preventing the phosphorylation of these substrates and promoting apoptosis.

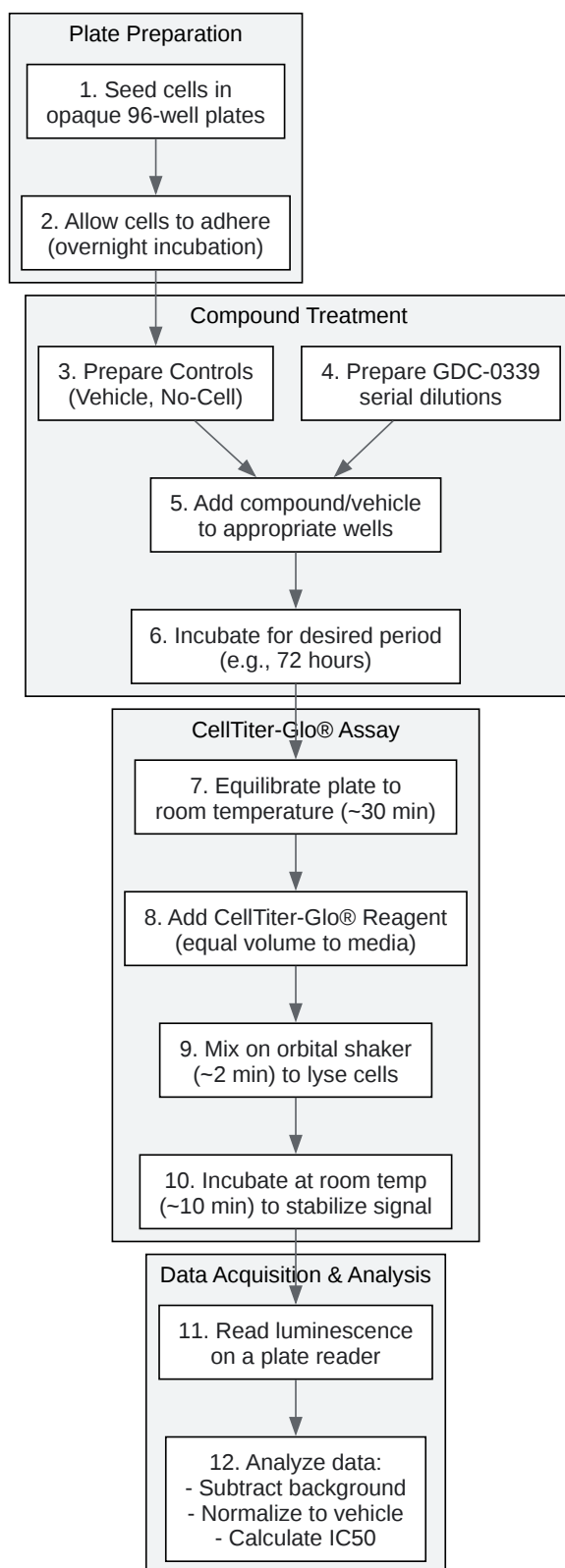


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Caption: **GDC-0339** inhibits Pim kinases, blocking pro-survival and proliferation signals.

## Experimental Workflow

The overall workflow involves seeding cells, treating them with a dilution series of **GDC-0339**, performing the CellTiter-Glo® assay to measure viability, and then analyzing the data to determine the compound's potency.



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Caption: Experimental workflow for determining **GDC-0339** cytotoxicity via CellTiter-Glo®.

## Experimental Protocols

### Materials and Reagents

- Cell Line: MM.1S (human multiple myeloma) or other appropriate cancer cell line.
- Compound: **GDC-0339** (MedChemExpress, TargetMol, etc.)[\[1\]](#)[\[2\]](#)
- Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570, G7571, G7572, or G7573)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
- Plates: Sterile, opaque-walled 96-well plates suitable for luminescence measurements.
- Equipment:
  - Luminometer plate reader
  - Orbital shaker
  - Standard cell culture equipment (incubator, biosafety cabinet, etc.)
  - Multichannel pipette

### Reagent Preparation

- **GDC-0339** Stock Solution: Prepare a 10 mM stock solution of **GDC-0339** in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[\[6\]](#)  
[\[7\]](#)
  - Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
  - Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

- Transfer the entire volume of buffer into the substrate bottle to reconstitute.
- Mix by gentle inversion until the substrate is completely dissolved. The reconstituted reagent can be stored according to the product information sheet.

## Cell Seeding

- Culture MM.1S cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show high viability.
- Harvest and count the cells. Dilute the cell suspension in culture medium to a final concentration of  $5 \times 10^4$  cells/mL.
- Using a multichannel pipette, dispense 100  $\mu$ L of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well).
- Set aside wells for "no-cell" background controls, adding 100  $\mu$ L of cell-free medium to these wells.[13]
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow cells to recover and resume normal growth.

## GDC-0339 Treatment

- On the day of treatment, thaw an aliquot of the 10 mM **GDC-0339** stock solution.
- Prepare serial dilutions of **GDC-0339** in culture medium. For an 8-point dose-response curve (e.g., 10  $\mu$ M to 1 nM), this can be done in a separate 96-well dilution plate before transferring to the cell plate.
- Carefully remove the desired volume of medium from the cell plate wells and add the medium containing the **GDC-0339** dilutions. Alternatively, add a small volume (e.g., 10  $\mu$ L) of a more concentrated drug solution to the existing 100  $\mu$ L of medium.
- To the "vehicle control" wells, add the same volume of medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.

## CellTiter-Glo® Assay Procedure

- Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][13]
- Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
- Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis. [13]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
- Measure the luminescence of each well using a plate-reading luminometer.

## Data Presentation and Analysis

Raw data from the luminometer should be processed to determine the effect of **GDC-0339** on cell viability.

- Calculate Average Background: Average the luminescence readings from the "no-cell" control wells.
- Subtract Background: Subtract the average background value from all other experimental wells.
- Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%.
  - Percent Viability =  $(\text{Luminescence\_Sample} / \text{Average Luminescence\_Vehicle Control}) * 100$
- Tabulate Results: Summarize the data in a table, including mean percent viability and standard deviation (SD) for each concentration of **GDC-0339**.
- Determine IC<sub>50</sub>: Plot Percent Viability against the log of **GDC-0339** concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the



IC<sub>50</sub> value, which is the concentration of the compound that inhibits 50% of the biological response.

## Sample Data Table

GDC-0339 Conc. (nM)	Log Concentration	Mean Luminescence (RLU)	SD (RLU)	Percent Viability (%)	SD (%)
0 (Vehicle)	N/A	1,520,450	85,320	100.0	5.6
1	0	1,485,100	92,150	97.7	6.1
10	1	1,250,800	75,400	82.3	5.0
50	1.7	895,600	51,200	58.9	3.4
100	2	510,250	45,880	33.6	3.0
500	2.7	115,300	12,500	7.6	0.8
1000	3	78,600	9,100	5.2	0.6
10000	4	65,400	7,800	4.3	0.5
No-Cell Control	N/A	55,120	4,500	N/A	N/A

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. An IC<sub>50</sub> of approximately 0.1 μM (100 nM) has been reported for **GDC-0339** in MM.1S cells.[1][2]

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